molecular formula C17H17N3O5 B2956638 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1448051-13-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2956638
CAS No.: 1448051-13-5
M. Wt: 343.339
InChI Key: GCIGGBBABRQWSJ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The scientific research on N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide primarily involves its synthesis and structural characterization. One study outlines the synthesis and X-ray crystal structure analysis of a novel pyrazole derivative with the benzo[d][1,3]dioxol-5-yl group. This research focuses on the crystal and molecular structure, revealing interactions that stabilize the compound and contribute to its properties. The synthesis approach offers insights into the compound's chemical behavior and potential reactivity for further applications (Kumara et al., 2018).

Applications in Biological Systems

While direct studies on this compound specifically might be limited, research on similar pyrazole derivatives provides insight into the potential biological and pharmacological applications of such compounds. For instance, pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting that modifications to the pyrazole core can impact biological activity. This line of research indicates the potential for this compound to serve in various biological applications, contingent upon further functionalization and testing (Aytemir et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have shown antitumor activities against various cell lines , suggesting potential targets within cancer pathways.

Mode of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines , indicating a possible interaction with proteins involved in cell cycle regulation and apoptosis.

Biochemical Pathways

Given its potential antitumor activity , it may impact pathways related to cell proliferation, apoptosis, and DNA repair.

Result of Action

, related compounds have demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cells lines. This suggests that the compound may have a similar cytotoxic effect.

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further studies into its properties .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-20-10-13(17(19-20)22-2)16(21)18-7-3-4-8-23-12-5-6-14-15(9-12)25-11-24-14/h5-6,9-10H,7-8,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGGBBABRQWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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